6-(1H-Pyrrol-1-YL)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-1-hexanone
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Overview
Description
6-(1H-Pyrrol-1-YL)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-1-hexanone is a complex organic compound featuring a pyrrole ring and a tetrahydropyridoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyrrol-1-YL)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-1-hexanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole and tetrahydropyridoindole intermediates, followed by their coupling through a series of condensation and cyclization reactions.
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Preparation of Pyrrole Intermediate
Starting Material: Pyrrole
Reagents: Acyl chloride, base (e.g., triethylamine)
Conditions: Room temperature, inert atmosphere
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Preparation of Tetrahydropyridoindole Intermediate
Starting Material: Indole derivative
Reagents: Hydrogenation catalyst (e.g., palladium on carbon), hydrogen gas
Conditions: Elevated pressure and temperature
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Coupling Reaction
Reagents: Hexanone derivative, coupling agent (e.g., EDCI), base (e.g., DIPEA)
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Oxidizing agents (e.g., KMnO₄, CrO₃)
Conditions: Acidic or basic medium
Products: Oxidized derivatives with functional group modifications
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Reduction
Reagents: Reducing agents (e.g., NaBH₄, LiAlH₄)
Conditions: Solvent (e.g., ethanol, THF)
Products: Reduced forms with altered hydrogenation states
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Substitution
Reagents: Halogenating agents (e.g., NBS, PBr₃)
Conditions: Solvent (e.g., dichloromethane)
Products: Substituted derivatives with halogen atoms
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Halogenating Agents: N-bromosuccinimide (NBS), phosphorus tribromide (PBr₃)
Scientific Research Applications
Chemistry
In chemistry, 6-(1H-Pyrrol-1-YL)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-1-hexanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Researchers study its effects on various biological targets to develop new drugs for treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in materials science, such as the creation of polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-(1H-Pyrrol-1-YL)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-1-hexanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Molecular Targets and Pathways
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways
Receptors: Binding to receptors to modulate signal transduction pathways
Ion Channels: Interaction with ion channels to alter cellular ion flux
Comparison with Similar Compounds
Similar Compounds
- 6-(1H-Pyrrol-1-YL)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-1-pentanone
- 6-(1H-Pyrrol-1-YL)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-1-heptanone
Uniqueness
Compared to similar compounds, 6-(1H-Pyrrol-1-YL)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-1-hexanone exhibits unique properties due to its specific hexanone chain length
Properties
Molecular Formula |
C21H25N3O |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
6-pyrrol-1-yl-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)hexan-1-one |
InChI |
InChI=1S/C21H25N3O/c25-21(10-2-1-5-12-23-13-6-7-14-23)24-15-11-20-18(16-24)17-8-3-4-9-19(17)22-20/h3-4,6-9,13-14,22H,1-2,5,10-12,15-16H2 |
InChI Key |
INRIQHQGQZZPHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCCCCN4C=CC=C4 |
Origin of Product |
United States |
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